molecular formula C12H27BO3 B086811 Triisobutyl borate CAS No. 13195-76-1

Triisobutyl borate

Cat. No.: B086811
CAS No.: 13195-76-1
M. Wt: 230.15 g/mol
InChI Key: LHJSLDBKUGXPMI-UHFFFAOYSA-N
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Description

Triisobutyl borate is an organic compound with the chemical formula C₁₂H₂₇BO₃. It is a borate ester derived from boric acid and isobutanol. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions. It is a colorless liquid that is soluble in organic solvents such as ethanol, ketones, and esters.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triisobutyl borate is typically synthesized through the esterification of boric acid with isobutanol. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the process. The general reaction can be represented as:

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Properties

IUPAC Name

tris(2-methylpropyl) borate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27BO3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h10-12H,7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJSLDBKUGXPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(OCC(C)C)(OCC(C)C)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157278
Record name Boric acid, triisobutyl ester
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Molecular Weight

230.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13195-76-1
Record name Boric acid (H3BO3), tris(2-methylpropyl) ester
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Record name Triisobutyl borate
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Record name Triisobutyl borate
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Record name Boric acid, triisobutyl ester
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Record name Triisobutyl borate
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Record name TRIISOBUTYL BORATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Triisobutyl borate serves as a valuable reagent for introducing boron atoms into organic molecules. A key application is its reaction with organolithium reagents, exemplified by the regioselective ortho-lithiation of fluorinated aryls. [] This reaction allows for the subsequent introduction of various functional groups, highlighting TIBB's role in constructing complex molecules.

A: Yes, this compound plays a crucial role in the "borate method" for isolating isobutyl alcohol. [] This method capitalizes on the reversible esterification reaction between isobutyl alcohol and boric acid, forming this compound. The ester is then readily separated and hydrolyzed to retrieve the purified isobutyl alcohol.

A: Research indicates that this compound offers advantages when reacting with tetraphosphorus decasulfide to synthesize boron dithiophosphates. [] Specifically, employing low-frequency ultrasonic irradiation alongside TIBB significantly reduces the reaction time and temperature, promoting efficient synthesis.

A: Yes, gas chromatography has been successfully employed to determine intermediates in synthetic pathways involving this compound, particularly in the synthesis of adenosine 5′-monophosphate. [] This highlights the importance of analytical techniques for monitoring reaction progress and characterizing intermediates.

A: Yes, this compound is a key reagent in the synthesis of various boron-containing compounds, including those with phosphorus. For instance, it reacts with O,O-dialkyl dithiophosphoric acids to yield novel boron dithiophosphate derivatives. [] This highlights the versatility of TIBB in accessing diverse organophosphorus compounds.

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